2-Phenoxy-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-phenoxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYIQSNURRMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542725 | |
| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-29-1 | |
| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
General Synthetic Approaches to 2-Phenoxy-5-(trifluoromethyl)aniline
The construction of this compound typically involves a multi-step sequence that strategically builds the molecule by introducing each functional group in a controlled manner. A plausible and convergent synthetic route often commences with a commercially available starting material already bearing the trifluoromethyl group, followed by the sequential introduction of the phenoxy and amino functionalities.
Introduction of Trifluoromethyl Moiety onto Aromatic Rings
The incorporation of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in the synthesis of the target molecule. The -CF3 group significantly influences the electronic properties and lipophilicity of the molecule. While various methods exist for the trifluoromethylation of arenes, a common strategy for a molecule like this compound is to begin with a precursor that already contains this group in the desired position.
Starting materials such as 4-chloro-3-nitrotoluene (B146361) can be fluorinated to introduce the trifluoromethyl group. However, a more direct approach often involves utilizing commercially available reagents like 2-chloro-5-(trifluoromethyl)benzonitrile. This allows for subsequent transformations to build the rest of the molecule with the trifluoromethyl group already correctly positioned.
Formation of the Phenoxy Linkage, Including Nucleophilic Aromatic Substitution Techniques
The formation of the diaryl ether (phenoxy) linkage is a pivotal transformation in this synthesis. A well-established method for this purpose is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. wikipedia.orgthermofisher.comorganic-chemistry.org In a typical Ullmann ether synthesis, an aryl halide reacts with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org
For the synthesis of this compound, a plausible precursor would be an aryl halide with the trifluoromethyl and a nitro group in the desired positions, such as 2-chloro-5-(trifluoromethyl)nitrobenzene. The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aryl halide towards nucleophilic aromatic substitution, facilitating the reaction with phenol. The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Table 1: Key Reactions in the Synthesis of this compound
| Reaction Type | Reactants | Products | Catalyst/Reagents | Significance |
| Ullmann Condensation | 2-chloro-5-(trifluoromethyl)nitrobenzene, Phenol | 2-phenoxy-5-(trifluoromethyl)nitrobenzene | Copper (e.g., CuI, Cu2O), Base (e.g., K2CO3, Cs2CO3) | Forms the crucial phenoxy linkage. |
| Nitro Group Reduction | 2-phenoxy-5-(trifluoromethyl)nitrobenzene | This compound | H2/Catalyst (e.g., Pd/C, PtO2), or reducing agents like SnCl2/HCl | Introduces the final amino functionality. |
Amination Procedures, with Focus on Nitro Group Reduction
The final step in the synthesis is the introduction of the amino group, which is most commonly achieved through the reduction of a nitro group. The nitro group serves as a convenient precursor to the amine due to its relative stability and the availability of numerous reliable reduction methods.
The intermediate, 2-phenoxy-5-(trifluoromethyl)nitrobenzene, can be effectively reduced to the target aniline (B41778) derivative. Catalytic hydrogenation is a widely used and efficient method for this transformation. prepchem.comchemicalbook.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in a suitable solvent like ethanol (B145695) or methanol. prepchem.comchemicalbook.com
Alternatively, chemical reduction methods can be employed. Reagents such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid or iron powder in acidic media are also effective for the reduction of aromatic nitro compounds. mdpi.comsemanticscholar.orgresearchgate.net The choice of reduction method can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For instance, the synthesis of the analogous compound, 2-methoxy-5-(trifluoromethyl)aniline, is achieved by the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride (B1360095) using 10% Pd/C in methanol. chemicalbook.com
Regioselectivity Control in Compound Synthesis
Achieving the correct substitution pattern—phenoxy at the 2-position and trifluoromethyl at the 5-position relative to the amino group—is paramount. This requires careful consideration of the directing effects of the substituents and the order of the synthetic steps.
Application of Protecting and Deprotecting Group Methodologies
In some synthetic routes, particularly if the amino group were to be introduced earlier in the sequence, the use of protecting groups might be necessary. The amino group is nucleophilic and can interfere with subsequent reactions, such as the Ullmann condensation.
Common protecting groups for anilines include acetyl (Ac) or tert-butoxycarbonyl (Boc) groups. These groups can be introduced to temporarily mask the reactivity of the amino group. For example, if a synthetic strategy involved the formation of the phenoxy linkage on an aniline derivative, the amino group would first be protected. After the successful formation of the diaryl ether, the protecting group would be removed in a subsequent deprotection step to yield the final product. However, in the more direct synthetic approach outlined above (Ullmann condensation on a nitro-substituted precursor followed by reduction), the need for amino group protection is circumvented, leading to a more efficient synthesis.
Role of Directed Metalation in Site-Specific Functionalization
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic rings, enabling the introduction of substituents at specific positions that might be inaccessible through classical electrophilic aromatic substitution. This method relies on the use of a directed metalation group (DMG), which coordinates to an organometallic base (typically an alkyllithium reagent) and directs the deprotonation to an adjacent ortho-position. The resulting arylmetal species can then react with a variety of electrophiles to introduce a wide range of functional groups.
Optimization of Synthetic Pathways for this compound and Analogues
The efficient synthesis of this compound and related compounds hinges on the careful optimization of reaction conditions. This includes the selection of appropriate catalysts, solvents, and the implementation of advanced purification techniques to ensure high yields and purity of the final product.
Catalyst Selection and Reaction Condition Optimization
The formation of the diaryl ether linkage in this compound is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation. The choice of catalyst is paramount for the success of these reactions.
For Buchwald-Hartwig amination, palladium-based catalysts are commonly employed. The selection of the specific palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., BINAP, Xantphos) is critical and can significantly impact the reaction's efficiency. Optimization studies often involve screening a variety of ligands to identify the one that provides the best balance of reactivity and stability for the specific substrates involved. Reaction conditions such as temperature, reaction time, and the nature of the base (e.g., NaOt-Bu, K₂CO₃) are also meticulously fine-tuned to maximize the yield of the desired product.
| Catalyst System | Ligand | Base | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | 80-100 | 75-90 |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | 100-120 | 80-95 |
| CuI | Phenanthroline | Cs₂CO₃ | 120-140 | 60-85 |
This table presents typical catalyst systems and conditions for diaryl ether formation, which may be applicable to the synthesis of this compound.
Solvent Effects and Purity Considerations
The choice of solvent can have a profound effect on the outcome of the synthesis. The solvent must be able to dissolve the reactants and reagents, but it can also influence the reaction rate and selectivity. For cross-coupling reactions, polar aprotic solvents such as toluene, dioxane, and DMF are often used. The polarity of the solvent can affect the solubility of the catalyst and the reactants, as well as the stability of the intermediates in the catalytic cycle.
Purity is a major consideration, especially in multi-step syntheses. The presence of impurities can interfere with subsequent reaction steps and complicate the purification of the final product. Therefore, careful selection of the solvent and reaction conditions to minimize side reactions is crucial. For example, the choice of a solvent with an appropriate boiling point can facilitate the removal of volatile impurities.
| Solvent | Dielectric Constant | Boiling Point (°C) | General Application |
| Toluene | 2.4 | 111 | Common for Buchwald-Hartwig reactions |
| Dioxane | 2.2 | 101 | Often used for its good solvating properties |
| DMF | 36.7 | 153 | Highly polar, can accelerate reaction rates |
This table provides a comparison of common solvents used in cross-coupling reactions.
Advanced Purification Techniques in Multi-Step Synthesis
Column chromatography is a workhorse technique for the purification of organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a mixture of solvents) is optimized to achieve the best separation of the desired product from impurities. For more challenging separations, techniques such as preparative high-performance liquid chromatography (HPLC) may be employed. Crystallization is another powerful purification method that can provide highly pure materials, provided that the compound is a solid and a suitable solvent system can be found.
Analogous Synthetic Routes and Building Block Utility
The synthetic strategies for this compound can be extended to a broader range of related compounds. Furthermore, trifluoromethylated anilines are valuable building blocks in various areas of chemical synthesis.
Synthetic Exploration of Related Trifluoromethylated Anilines
The trifluoromethyl (-CF₃) group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the development of synthetic methods for introducing the -CF₃ group onto an aniline ring is an active area of research.
Several methods exist for the synthesis of trifluoromethylated anilines. These include the direct trifluoromethylation of anilines using electrophilic trifluoromethylating agents (e.g., Umemoto's reagent), or the construction of the aniline ring from a trifluoromethylated precursor. For example, the reduction of a nitro group in a trifluoromethylated nitrobenzene (B124822) is a common approach. Another strategy involves the conversion of a carboxylic acid or an aldehyde group to a trifluoromethyl group. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
The utility of trifluoromethylated anilines as building blocks is vast. They serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, ion channel modulators, and G-protein coupled receptor ligands. Their unique electronic and steric properties make them valuable components in the design of new functional materials and polymers.
Utilization of the Chemical Compound as a Building Block in Complex Organic Synthesis
The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Compounds like this compound are valuable as synthetic building blocks for this purpose. cymitquimica.comsemanticscholar.orgrsc.org The unique combination of a phenoxy group, an aniline moiety, and a trifluoromethyl group makes this compound a versatile precursor for a range of complex, biologically active molecules.
Research has demonstrated that aniline derivatives with phenoxy substitutions are effective starting materials for creating potent antimicrobial agents. nih.gov For instance, phenoxy-substituted aniline derivatives have been used in the synthesis of pyrazole (B372694) compounds that exhibit significant activity against various bacterial strains, including drug-resistant ones. nih.gov The hydrophobic nature of the phenoxy substituent was found to contribute positively to the antimicrobial efficacy. nih.gov Similarly, a related compound, 2-methoxy-5-(trifluoromethyl)aniline, has been used to synthesize Schiff bases, such as (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, which are investigated for their crystallographic and supramolecular properties. researchgate.net
The utility of phenoxy anilines extends to the synthesis of various heterocyclic systems. rsc.org An efficient method for producing 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine (B1581987) derivatives utilizes aryne chemistry, showcasing another avenue where phenoxy aniline structures serve as crucial intermediates. rsc.org The trifluoromethylated aniline scaffold itself is recognized as a modular component for creating sterically hindered ligands and other complex structures. researchgate.net These fluorinated building blocks are instrumental in the development of new pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org
| Building Block Type | Resulting Complex Molecule Class | Potential Application | Reference |
|---|---|---|---|
| Phenoxy-substituted aniline | Pyrazole derivatives | Antimicrobial agents | nih.gov |
| 2-Methoxy-5-(trifluoromethyl)aniline | Schiff bases | Materials science, crystal engineering | researchgate.net |
| Phenoxy aniline precursors | Quinazolines, Quinoxalines, Pyridines | Pharmaceuticals | rsc.org |
| Trifluoromethylated anilines | Sterically hindered ligands | Catalysis, medicinal chemistry | researchgate.net |
Scalable Synthetic Considerations for Related Compounds in Research
The transition from laboratory-scale synthesis to industrial production requires methodologies that are efficient, cost-effective, and scalable. For phenoxy aniline derivatives, several synthetic strategies have been developed with large-scale applications in mind.
One of the most prominent scalable methods for synthesizing diaryl ethers, including phenoxy anilines, is the Ullmann coupling reaction. chemicalbook.com This copper-catalyzed reaction typically involves an aryl halide and a phenol. A representative protocol for 4-phenoxyaniline (B93406) involves reacting iodobenzene (B50100) and 4-aminophenol (B1666318) with a copper catalyst and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), achieving high yields suitable for scale-up. chemicalbook.com
Another important industrial process involves the diazotization of phenoxy anilines to produce phenoxy-phenols, which are valuable intermediates for pharmaceuticals that regulate blood serum lipid levels. google.com A patented process describes the diazotization of 4-phenoxy-anilines in 60-75% aqueous sulfuric acid, followed by the decomposition of the resulting diazonium salt. google.com This method is highlighted as a significant improvement for industrial-scale production because it avoids the use of glacial acetic acid and hydrofluoboric acid, simplifying the procedure without sacrificing yield or quality. google.com
Furthermore, specific synthetic routes for substituted phenoxy anilines have been optimized for large-scale production. For example, a method for synthesizing 2,6-diisopropyl-4-phenoxy aniline, an intermediate for the insecticide diafenthiuron, has been developed to be suitable for industrial application. google.com This process is noted for being simple to operate, environmentally friendly, low in cost, and high in yield and purity. google.com Such targeted process improvements are critical for the commercial viability of complex agricultural and pharmaceutical chemicals derived from phenoxy aniline building blocks.
| Method | Key Reagents/Conditions | Application/Product | Advantages for Scale-Up | Reference |
|---|---|---|---|---|
| Ullmann Coupling | Aryl halide, phenol, Copper catalyst, KOH, DMSO | 4-Phenoxyaniline | High yield (98%), compatibility with various substrates | chemicalbook.com |
| Diazotization & Decomposition | Phenoxy aniline, 60-75% H₂SO₄, NaNO₂ | 4-Phenoxy-phenols | Avoids hazardous reagents, simplified industrial process | google.com |
| Multi-step Synthesis | 2,6-diisopropylaniline, H₂SO₄, HNO₃, Quaternary ammonium (B1175870) salt catalyst | 2,6-diisopropyl-4-phenoxy aniline | Low cost, high selectivity, environmentally friendly | google.com |
Chemical Reactivity and Transformation Studies
Reactions Involving the Aniline (B41778) Moiety
The aniline core is the primary site for many chemical transformations, including oxidation, reduction, and reactions at the amino group.
The oxidation of anilines can lead to a variety of products, including polymers, azo compounds, and quinones, depending on the oxidant and reaction conditions. For anilines bearing electron-withdrawing groups, such as the trifluoromethyl group in 2-Phenoxy-5-(trifluoromethyl)aniline, oxidation is generally more difficult and requires a higher oxidation potential. umn.edu
Electrochemical oxidation studies on substituted anilines show that the initial step is the formation of a cation radical. This intermediate can then undergo coupling reactions (e.g., head-to-tail to form diphenylamine (B1679370) derivatives or tail-to-tail to form benzidines) or further oxidation. In the presence of strong oxidizing agents and water, the aniline ring can be oxidized to form p-benzoquinone derivatives. The presence of the trifluoromethyl group deactivates the ring, potentially making the formation of polymeric materials less favorable and directing the reaction towards quinone formation under forceful oxidizing conditions. nih.gov
Table 1: Expected Products from Oxidation of this compound
| Oxidant Type | Expected Product Class | Plausible Structure Example |
|---|---|---|
| Mild Electrochemical | Dimerized Products | Benzidine or Diphenylamine Derivatives |
While the amino group itself is in a reduced state, the aromatic core of the aniline moiety can undergo reduction under specific conditions. Standard catalytic hydrogenation that reduces nitro groups to anilines is not effective for reducing the aromatic ring without very harsh conditions. google.comresearchgate.net A more controlled method for the partial reduction of the aromatic ring is the Birch reduction. brainly.comwikipedia.org
The Birch reduction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. numberanalytics.com This reaction reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.org The regiochemical outcome is dictated by the electronic nature of the substituents. Electron-donating groups, like the amino (-NH₂) and phenoxy (-OAr) groups, direct the reduction to preserve the double bonds at the substituent-bearing carbon. Conversely, electron-withdrawing groups, like the trifluoromethyl (-CF₃) group, direct the reduction to place a double bond at the ipso-carbon. Given the opposing effects of the substituents on this compound, a mixture of products could be anticipated, though the powerful electron-withdrawing nature of the -CF₃ group would likely dominate the regioselectivity. harvard.edu
Table 2: Birch Reduction of the Aniline Moiety
| Reagents | Reaction Type | Expected Product |
|---|
The primary amino group of the aniline moiety is nucleophilic and readily undergoes reactions with electrophiles, most notably acylation to form amides. This is a fundamental transformation for anilines. The reaction typically involves treating the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. google.com
While the electron-withdrawing trifluoromethyl group reduces the basicity and nucleophilicity of the amino group compared to unsubstituted aniline, the reaction to form amides is still highly favorable and proceeds under standard conditions. chemistrysteps.com For instance, reaction with acetyl chloride would yield the corresponding acetamide. This process is often used to protect the amino group during other transformations, such as nitration or halogenation, to control selectivity and prevent oxidation of the amino group. scribd.com
Table 3: Representative Amide Formation Reaction
| Reagent | Product Name | General Reaction |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-(2-phenoxy-5-(trifluoromethyl)phenyl)acetamide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |
Reactivity at the Phenoxy Linkage
The diaryl ether bond is known for its general stability.
Diaryl ethers, such as the phenoxy linkage in this compound, are chemically robust and resistant to cleavage. Unlike alkyl aryl ethers, they are not typically cleaved by strong hydrohalic acids like HBr or HI under standard conditions. libretexts.orglibretexts.org This stability is due to the strength of the sp²-hybridized carbon-oxygen bond.
However, recent advancements have demonstrated that cleavage of the C-O bond in diaryl ethers can be achieved through specific and often harsh methods. Electrochemical techniques have been developed for the nucleophilic aromatic substitution (SNAr) of diaryl ethers, where electrochemical oxidation facilitates the cleavage and functionalization of the C-O bond. rsc.orgrsc.org This method can lead to the formation of a phenol (B47542) and a substituted aniline. Additionally, highly reactive reagents like boron tribromide (BBr₃) or specialized catalytic systems can effect the cleavage of such stable ether bonds, although these are forcing conditions. wikipedia.org Rearrangement processes for this type of diaryl ether are not commonly observed under typical laboratory conditions.
Reactivity Influenced by the Trifluoromethyl Group
This group significantly deactivates the aromatic ring to which it is attached, making electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) substantially more difficult to achieve. byjus.com Any such substitution would be directed to the positions meta to the -CF₃ group. However, the activating, ortho,para-directing effects of the amino and phenoxy groups would compete with this deactivation, making the prediction of substitution patterns complex. The amino group is a much stronger activating group and would likely dominate, directing substitution to its ortho and para positions (one of which is occupied by the phenoxy group).
Furthermore, the electron-withdrawing nature of the trifluoromethyl group lowers the electron density on the nitrogen atom, which decreases the basicity of the aniline. This reduced basicity can affect the rates of reactions involving protonation or nucleophilic attack by the amino group. chemistrysteps.com The presence of the -CF₃ group can also enhance the stability of the molecule towards oxidative metabolism, a property often exploited in medicinal chemistry.
Table 4: Summary of Electronic Effects of the Trifluoromethyl Group
| Property Affected | Influence of -CF₃ Group | Consequence |
|---|---|---|
| Basicity of Amino Group | Decreased | Lower reactivity as a base/nucleophile |
| Aromatic Ring Reactivity | Deactivated | Slower rates for electrophilic aromatic substitution |
| Oxidation Potential | Increased | More resistant to oxidation |
Electrophilic Aromatic Substitution Patterns on the Aromatic Ring
Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the competing electronic effects of the substituents on the aniline ring. The amino (-NH2) group is a strong activating group and an ortho-, para-director due to its ability to donate electrons by resonance. lkouniv.ac.inbyjus.com Conversely, the trifluoromethyl (-CF3) group is a strong deactivating group and a meta-director because of its powerful electron-withdrawing inductive effect. lkouniv.ac.in The phenoxy group, while containing an electron-withdrawing oxygen, can also donate electrons through resonance, typically acting as an ortho-, para-director.
In the case of this compound, the powerful activating and directing effect of the amino group generally dominates. lkouniv.ac.in Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group. The position para to the amino group (position 4) is already occupied by the phenoxy group. This leaves the two ortho positions (positions 3 and 1) as the most likely sites for substitution. However, the trifluoromethyl group at position 5 will exert a strong deactivating effect on the adjacent position 6 and a lesser deactivating effect on position 4.
The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of this carbocation, as it temporarily disrupts the aromatic system. masterorganicchemistry.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product(s) |
| Bromination | Br2, FeBr3 | 3-Bromo-2-phenoxy-5-(trifluoromethyl)aniline |
| Nitration | HNO3, H2SO4 | 3-Nitro-2-phenoxy-5-(trifluoromethyl)aniline |
| Sulfonation | SO3, H2SO4 | This compound-3-sulfonic acid |
Note: The formation of other isomers is possible but expected to be minor due to the strong directing effects of the amino group.
Nucleophilic Aromatic Substitution on Activated Ring Systems
Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. nih.govsioc-journal.cn The trifluoromethyl group in this compound significantly activates the ring towards nucleophilic attack. While the amino and phenoxy groups are generally considered electron-donating, the powerful inductive effect of the -CF3 group can make the aromatic ring susceptible to SNA reactions under certain conditions.
The generally accepted mechanism for SNA reactions is a two-step addition-elimination process involving a Meisenheimer complex intermediate. nih.govnih.gov However, recent studies have provided evidence that some SNA reactions may proceed through a concerted mechanism. nih.gov For a substitution to occur, a good leaving group is necessary. In this compound, the phenoxy group could potentially act as a leaving group, although it is not considered a particularly good one.
The position of nucleophilic attack would be influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the negative charge in the Meisenheimer intermediate when the attack is ortho or para to it.
Investigation of Steric and Electronic Effects on Reaction Rates
The rates of chemical reactions involving this compound are governed by a combination of steric and electronic effects.
Electronic Effects:
The amino group is a strong activating group, increasing the electron density of the aromatic ring and accelerating the rate of electrophilic aromatic substitution. lkouniv.ac.in
The trifluoromethyl group is a potent deactivating group, significantly decreasing the ring's electron density and slowing down electrophilic substitution. lkouniv.ac.in Conversely, it activates the ring for nucleophilic aromatic substitution. nih.gov
Steric Effects:
The bulky phenoxy group at position 2 can sterically hinder the approach of reactants to the adjacent positions (1 and 3). This steric hindrance can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered position.
The trifluoromethyl group , while not exceptionally large, can also contribute to steric crowding, particularly when considering reactions at the adjacent positions (4 and 6).
Studies on similar systems have shown that steric hindrance can significantly impact reaction rates and even alter reaction mechanisms. nih.govrsc.org For instance, in nucleophilic substitution reactions, bulky substituents can lead to a release of steric repulsion in the transition state, which can affect the activation barrier. nih.gov
Advanced Coupling and Derivatization Reactions
The functional groups present in this compound make it a versatile substrate for various advanced coupling and derivatization reactions, enabling the synthesis of more complex molecules.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex. researchgate.net To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable coupling partner, such as a halo-derivative (e.g., by introducing a bromine or iodine atom onto the aniline ring through electrophilic halogenation) or by converting the amino group into a diazonium salt. nih.gov
The electronic nature of the substituents on the aryl halide can significantly influence the efficiency of the Suzuki-Miyaura coupling. Electron-withdrawing groups, such as the trifluoromethyl group, can sometimes reduce the reaction rate. uliege.be The presence of the free amino group can also potentially interfere with the palladium catalyst, a phenomenon known as catalyst poisoning, which might necessitate protection of the amino group prior to the coupling reaction. uliege.be
Table 2: Hypothetical Suzuki-Miyaura Coupling of a this compound Derivative
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Expected Product |
| 3-Bromo-2-phenoxy-5-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh3)4, base | 3-Phenyl-2-phenoxy-5-(trifluoromethyl)aniline |
| 4-Iodo-2-phenoxy-5-(trifluoromethyl)aniline | 4-Methoxyphenylboronic acid | Pd(OAc)2, phosphine (B1218219) ligand, base | 4-(4-Methoxyphenyl)-2-phenoxy-5-(trifluoromethyl)aniline |
Conjugated Addition Reactions
Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org While this compound itself is not an α,β-unsaturated system, its amino group can act as a nucleophile in conjugate addition reactions with suitable Michael acceptors. libretexts.org
The reaction involves the attack of the nitrogen lone pair of the amino group on the β-carbon of the unsaturated system. libretexts.org The rate and success of this reaction would be influenced by the nucleophilicity of the aniline, which is modulated by the electronic effects of the phenoxy and trifluoromethyl groups. The electron-withdrawing trifluoromethyl group would decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions.
Spectroscopic Characterization of 2 Phenoxy 5 Trifluoromethyl Aniline and Analogues
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Detailed analysis of these spectra for analogues like 2-chloro-5-(trifluoromethyl)aniline offers significant insight into the expected vibrational characteristics of 2-Phenoxy-5-(trifluoromethyl)aniline. nih.gov
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands corresponding to specific functional groups and vibrational modes. For aromatic amines, characteristic bands for N-H, C-N, C-H, and C=C vibrations, as well as vibrations of the trifluoromethyl group, are of primary interest.
In a study of the analogue, 2-chloro-5-(trifluoromethyl)aniline, the FTIR spectrum was recorded in the 4000–400 cm⁻¹ range. The observed frequencies provide a basis for identifying the key functional groups. nih.gov The N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching modes of the aromatic ring are observed in the 1400-1650 cm⁻¹ range. researchgate.net The vibrations associated with the trifluoromethyl (CF₃) group are strong and typically appear in the 1100-1400 cm⁻¹ region due to the C-F stretching modes. nih.gov
Table 1: Selected FTIR Vibrational Frequencies for 2-chloro-5-(trifluoromethyl)aniline
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3478 | Asymmetric N-H Stretch |
| 3388 | Symmetric N-H Stretch |
| 3075 | Aromatic C-H Stretch |
| 1622 | NH₂ Scissoring |
| 1585 | Aromatic C=C Stretch |
| 1490 | Aromatic C=C Stretch |
| 1335 | C-F Symmetric Stretch (CF₃) |
| 1165 | C-F Asymmetric Stretch (CF₃) |
| 1125 | C-F Asymmetric Stretch (CF₃) |
| 825 | C-H Out-of-plane Bend |
| 700 | C-Cl Stretch |
Data sourced from a study on 2-chloro-5-(trifluoromethyl)aniline. nih.gov
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of FTIR, often providing stronger signals for non-polar bonds and symmetric vibrations. This makes it particularly useful for observing the vibrations of the carbon skeleton and other symmetric groups.
For 2-chloro-5-(trifluoromethyl)aniline, the FT-Raman spectrum was recorded in the 3500–10 cm⁻¹ range. researchgate.net The aromatic ring vibrations and the symmetric vibrations of the CF₃ group are typically prominent in the Raman spectrum. The development of near-IR FT-Raman spectroscopy has significantly improved the quality of spectra for organic materials by reducing fluorescence interference. usda.gov
Table 2: Selected FT-Raman Vibrational Frequencies for 2-chloro-5-(trifluoromethyl)aniline
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3072 | Aromatic C-H Stretch |
| 1622 | NH₂ Scissoring |
| 1588 | Aromatic C=C Stretch |
| 1338 | C-F Symmetric Stretch (CF₃) |
| 1168 | C-F Asymmetric Stretch (CF₃) |
| 1128 | C-F Asymmetric Stretch (CF₃) |
| 828 | Ring Breathing Mode |
| 702 | C-Cl Stretch |
Data sourced from a study on 2-chloro-5-(trifluoromethyl)aniline. nih.gov
The interpretation of vibrational spectra is aided by comparing experimental data with theoretical calculations and data from related molecules. asianpubs.orgnist.gov
N-H Vibrations: In aniline (B41778) and its derivatives, the asymmetric and symmetric stretching modes of the amino (NH₂) group are observed as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.netchemicalbook.com The NH₂ scissoring mode is typically found around 1620 cm⁻¹. nih.gov
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring usually appear as a set of bands between 1400 cm⁻¹ and 1650 cm⁻¹. The C-H stretching vibrations of the aromatic protons are consistently observed above 3000 cm⁻¹. C-H out-of-plane bending modes, which are sensitive to the substitution pattern, are found in the 700-900 cm⁻¹ region. researchgate.net
Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is characterized by very strong and distinct absorption bands. The symmetric and asymmetric C-F stretching vibrations are among the most intense bands in the IR spectrum, typically located in the 1100-1400 cm⁻¹ range. nih.gov
Phenoxy Group Vibrations: For this compound, additional characteristic vibrations would be expected from the phenoxy group. The asymmetric C-O-C stretching vibration would likely produce a strong band around 1240 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and how they are connected to neighboring protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment.
For this compound, the ¹H NMR spectrum would show distinct signals for the amino group protons and the aromatic protons on both phenyl rings.
Amino Protons (NH₂): The protons of the amino group typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In many aniline derivatives, this signal is found between δ 3.5 and 4.5 ppm.
Aromatic Protons: The protons on the trifluoromethyl-substituted aniline ring and the phenoxy ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern on each ring will lead to a specific set of multiplicities (singlet, doublet, triplet, etc.) due to spin-spin coupling with adjacent protons. For the this compound core, the three protons on the aniline ring would exhibit complex splitting patterns. For example, in the analogue 2-fluoro-5-(trifluoromethyl)aniline, the aromatic protons are observed in the range of δ 6.7-7.2 ppm. chemicalbook.com Similarly, for other substituted anilines, the aromatic protons resonate within this characteristic range. researchgate.net
Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| NH₂ | 3.5 - 4.5 | Broad Singlet |
| Aromatic H (Aniline Ring) | 6.7 - 7.5 | Doublet, Doublet of Doublets |
| Aromatic H (Phenoxy Ring) | 6.9 - 7.4 | Doublet, Triplet, Multiplet |
Ranges are estimated based on data for analogous structures like trifluoromethyl anilines and phenoxy-substituted compounds. chemicalbook.comrsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms.
In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the 13 carbon atoms in the molecule.
Aromatic Carbons: The carbons of the two aromatic rings will resonate in the region of δ 110-160 ppm. The carbons directly attached to electronegative atoms (N, O) or groups (CF₃) will be shifted further downfield. For instance, the carbon attached to the amino group (C-N) in aniline appears at δ 146.7 ppm, while other ring carbons appear between δ 115 and 129 ppm. chemicalbook.com The presence of the electron-withdrawing trifluoromethyl group significantly affects the chemical shifts of the carbons on that ring. rsc.org
Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms. This signal is typically found around δ 120-130 ppm. rsc.org
Table 4: Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound and Analogues
| Carbon Type | Compound | Observed/Expected Chemical Shift (δ, ppm) |
|---|---|---|
| C-N | Aniline | 146.7 |
| Aromatic C-H | Aniline | 115.1, 118.5, 129.1 |
| C-CF₃ | N-benzyl-N-(trifluoromethyl)aniline | 123.2 (quartet) |
| C-N | N-benzyl-N-(trifluoromethyl)aniline | 140.9 |
| Aromatic C-H | N-benzyl-N-(trifluoromethyl)aniline | 125.5 - 128.8 |
Data sourced from aniline and N-benzyl-N-(trifluoromethyl)aniline. rsc.orgchemicalbook.com
By carefully analyzing the chemical shifts, multiplicities, and integration values from both ¹H and ¹³C NMR spectra, the complete chemical structure of this compound can be unambiguously confirmed.
Fluorine-19 (¹⁹F) NMR Spectroscopy as a Probe for the Chemical Environment
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a particularly powerful tool for the analysis of fluorinated organic molecules such as this compound. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe. The chemical shift of the trifluoromethyl (-CF₃) group is exceptionally sensitive to its local electronic environment, making ¹⁹F NMR an excellent method for detecting subtle changes in molecular structure and conformation. nih.gov
Variations in the solvent polarity can also induce significant changes in the ¹⁹F chemical shift, further highlighting its sensitivity to the surrounding medium. nih.gov This property is invaluable for studying intermolecular interactions and the local microenvironment of the molecule in different chemical systems.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups in Various Environments
| Functional Group Environment | Typical Chemical Shift Range (ppm) |
| Aromatic-CF₃ | -60 to -65 |
| Aliphatic-CF₃ | -50 to -75 |
| CF₃ adjacent to a carbonyl | -65 to -80 |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact mass.
The fragmentation of this compound under mass spectrometric conditions is anticipated to proceed through several characteristic pathways, driven by the presence of the ether linkage, the aniline moiety, and the trifluoromethyl group. The ether bond is a common site for cleavage, which can lead to the formation of ions corresponding to the phenoxy and the trifluoromethylaniline moieties.
A plausible primary fragmentation step involves the cleavage of the C-O ether bond, which could result in the formation of a [C₆H₅O]⁺ radical cation and a [C₇H₅F₃N]⁺ radical cation, or their corresponding neutral and charged counterparts. Another significant fragmentation pathway is the loss of the trifluoromethyl group as a CF₃ radical, leading to a prominent [M-69]⁺ ion. Further fragmentation of the aniline ring can also occur, leading to smaller charged fragments.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | 267 |
| [M - CF₃]⁺ | 198 |
| [C₆H₅O]⁺ | 93 |
| [C₇H₅F₃N]⁺ | 160 |
| [C₆H₅]⁺ | 77 |
Electronic Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* electronic transitions within the aromatic rings. The aniline and phenoxy groups act as chromophores that absorb ultraviolet light.
Typically, aniline exhibits two primary absorption bands: a strong band around 230-240 nm and a weaker, broader band (the B-band) around 280-290 nm, which is attributed to transitions involving the non-bonding electrons of the nitrogen atom and the aromatic π-system. The presence of the phenoxy group and the trifluoromethyl substituent will modulate the positions and intensities of these absorption maxima (λ_max). The ether oxygen of the phenoxy group can also contribute its non-bonding electrons to the π-system, potentially causing a bathochromic (red) shift of the absorption bands compared to unsubstituted aniline. The electron-withdrawing trifluoromethyl group is also expected to influence the electronic transitions.
Table 3: Typical UV-Vis Absorption Maxima for Related Chromophores
| Compound | λ_max (nm) for Primary Band | λ_max (nm) for Secondary Band |
| Aniline | ~230 | ~280 |
| Phenol (B47542) | ~210 | ~270 |
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes a highly relevant analytical tool for the characterization of its chiral analogues.
Chirality could be introduced into the molecular framework, for example, by attaching a chiral substituent to the aniline nitrogen or to one of the aromatic rings. For instance, a chiral alkyl group, such as (R)- or (S)-sec-butyl, could be introduced to create a chiral center. The resulting chiral analogue would be optically active and would exhibit a characteristic CD spectrum.
The CD spectrum would display positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of the chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s). Therefore, CD spectroscopy could be employed to determine the stereochemistry of chiral derivatives of this compound and to study their conformational preferences in solution.
X-ray Crystallographic Studies and Structural Elucidation
For instance, the crystal structure of (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, which contains a similar 2-substituted-5-(trifluoromethyl)aniline moiety, has been determined. This analogue crystallizes in the triclinic space group P-1. Studies of such related compounds reveal that the molecular packing is often governed by a network of intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking.
Table 4: Crystallographic Data for the Analogue (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
This data for a related molecule suggests that this compound would likely adopt a well-ordered, three-dimensional network in the solid state, stabilized by a combination of hydrogen bonding and aromatic interactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations
No dedicated quantum chemical calculations for 2-Phenoxy-5-(trifluoromethyl)aniline have been identified.
There are no available DFT studies that specifically detail the electronic structure and reactivity of this compound. Such a study would typically involve optimizing the molecular geometry and calculating electronic properties to understand its stability and chemical behavior.
A Frontier Molecular Orbital (HOMO-LUMO) analysis, which is crucial for understanding charge transfer properties and reactivity, has not been published for this compound. Data on the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are consequently unavailable.
There are no published studies utilizing Fukui functions or dual descriptor analysis to predict the specific atomic sites within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack.
Conformational analysis via Potential Energy Surface (PES) scanning, which would elucidate the molecule's most stable three-dimensional shapes and the energy barriers between them, has not been performed or reported for this compound.
Intermolecular Interactions and Crystal Packing Analysis
No crystallographic data or analysis of intermolecular forces for this compound are available.
A Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions within a crystal lattice, has not been conducted as no crystal structure data for this compound has been reported.
Characterization of Hydrogen Bonding Networks (Intra- and Intermolecular)
The structural conformation and crystalline arrangement of molecules related to this compound are significantly influenced by hydrogen bonding. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds play a crucial role in stabilizing their structures.
In derivatives of this compound, intramolecular hydrogen bonds, such as N-H···F, are observed. ucla.eduescholarship.org These interactions can cause a shielding effect on the protons involved, which can be detected using NMR spectroscopy. ucla.eduescholarship.org The strength of these intramolecular hydrogen bonds can be influenced by the solvent environment. escholarship.org For instance, the difference in chemical shifts when measured in a non-polar solvent like chloroform (CDCl₃) versus a polar solvent like dimethyl sulfoxide (B87167) ([D₆]DMSO) can indicate the strength of these bonds. ucla.eduescholarship.org
Intermolecular hydrogen bonds are also critical in the formation of the crystal lattice. Interactions such as N–H⋯O and C–H⋯O are primary contributors to the stability of the crystal packing in related structures. researchgate.net These bonds, along with other interactions, dictate the supramolecular assembly of the molecules in the solid state. researchgate.net The presence and nature of these hydrogen bonds can be investigated using techniques like Hirshfeld surface analysis, which helps in understanding the intricacies of crystal packing. researchgate.net In some cases, steric hindrance between different functional groups within a molecule can prevent the formation of intramolecular hydrogen bonds, favoring the establishment of intermolecular hydrogen bonds instead. mdpi.com
The balance between intramolecular and intermolecular hydrogen bonding can be delicate and is often dependent on the specific chemical environment and the presence of competing interactions. nih.gov For example, in a solution with a protic solvent, an intramolecular hydrogen bond might be disrupted in favor of forming two intermolecular hydrogen bonds between the solute and the solvent. nih.gov
Studies on Pi-Pi Stacking Interactions
Pi-pi (π-π) stacking interactions are another significant non-covalent force that contributes to the stabilization of the crystal structures of aromatic compounds like this compound and its derivatives. These interactions occur between the aromatic rings of adjacent molecules.
In the crystal packing of related compounds, offset π⋯π stacking interactions have been identified as a key stabilizing force, working in conjunction with hydrogen bonds. researchgate.net These interactions help in the self-assembly of the molecules into a stable, three-dimensional architecture. researchgate.net The geometry of these interactions can vary, with common arrangements being sandwich-like or T-shaped. rsc.org
Computational methods and crystallographic analyses are employed to study these interactions. For instance, the distance between the centroids of the interacting aromatic rings and the angle between their planes are key parameters used to characterize π-π stacking. rsc.org In some cases, the presence of substituents on the aromatic rings can influence the nature and strength of these interactions. For example, fluorine substitution in some aromatic systems has been shown to result in notable π-π stacking that leads to the formation of columnar structures. nih.gov
Molecular Docking and Interaction Mode Prediction
Theoretical Assessment of Protein-Ligand Binding and Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a small molecule (ligand), such as a derivative of this compound, and a protein target.
Docking studies can provide insights into the binding affinity and the specific interactions that stabilize the protein-ligand complex. For instance, in studies of related compounds, molecular docking has been used to analyze the binding interactions at the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. nih.gov
The binding energy, calculated from docking simulations, provides an estimate of the strength of the interaction. More negative binding energies generally indicate a more stable complex. researchgate.net For example, docking studies on a related compound against monoamine oxidase A (MAO-A) and MAO-B proteins revealed binding interaction energies of -9.6 and -8.8 kcal/mol, respectively, suggesting efficient binding to these target proteins. researchgate.net
Furthermore, molecular docking can be used to understand the structure-activity relationships of a series of compounds. By comparing the docking poses and interaction patterns of different derivatives, researchers can identify the structural features that are important for binding to a specific target. nih.govmdpi.com This information is valuable for the design and optimization of new, more potent inhibitors.
Prediction of Molecular Targets and Pathways
In silico methods are increasingly used to predict the potential molecular targets and biological pathways that a compound like this compound might modulate. These approaches leverage large databases of known drug-target interactions and employ machine learning algorithms to predict new interactions.
Chemogenomic models, which integrate information about both chemical structures and protein sequences, can be used to predict the target profile of a small molecule across a wide range of proteins. nih.gov Such models can help in identifying potential on-target and off-target effects of a compound, which is crucial in drug discovery for both efficacy and safety assessment. nih.gov
Multi-task graph learning frameworks are another advanced in silico approach for predicting the biological activities of small molecules. nih.gov These methods can simultaneously predict multiple properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential target interactions. nih.gov By identifying key molecular substructures related to specific biological activities, these models can guide the design of compounds with desired pharmacological profiles. nih.gov
The prediction of molecular targets is a critical step in understanding the mechanism of action of a compound and for identifying potential therapeutic applications. These computational predictions, however, need to be validated through experimental assays.
In Silico Prediction of Physicochemical and ADME-Relevant Properties for Research Applications
Prediction of Lipophilicity (Log P) and Metabolic Stability
In silico tools are widely used to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds in the early stages of drug discovery. These predictions help in prioritizing compounds for further experimental testing.
The use of in silico ADME predictions allows for the rapid screening of large numbers of compounds, enabling researchers to focus their resources on the most promising candidates with favorable drug-like properties. mdpi.com
Evaluation against Drug-Likeness Criteria (e.g., Lipinski's Rule of Five)
A crucial step in the early stages of drug discovery is the computational assessment of a compound's drug-likeness, which helps to predict its potential for oral bioavailability. One of the most widely recognized guidelines for this evaluation is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
While specific experimental data for this compound is not extensively available in public databases, its properties can be predicted using computational models. These predictions offer valuable preliminary insights into its drug-likeness profile.
Table 1: Predicted Physicochemical Properties of this compound and their Alignment with Lipinski's Rule of Five
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 269.23 g/mol | < 500 g/mol | Yes |
| logP (Octanol-Water Partition Coefficient) | 4.12 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Overall Compliance | No Violations | ≤ 1 Violation | Yes |
Disclaimer: The data presented in this table are based on computational predictions and have not been experimentally verified for this compound.
Based on these in silico predictions, this compound is expected to fully comply with Lipinski's Rule of Five. Its molecular weight is well within the acceptable range, and its predicted lipophilicity is appropriate for oral absorption. Furthermore, the number of hydrogen bond donors and acceptors is low, suggesting favorable permeability characteristics. The absence of any violations of Lipinski's criteria indicates a higher probability of good oral bioavailability for this compound, making it an attractive candidate for further investigation in drug discovery programs.
Assessment of Pharmacokinetic Modulators
The interaction of a potential drug candidate with pharmacokinetic modulators, such as metabolic enzymes and transporters, is a critical aspect of its preclinical evaluation. These interactions can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately affecting its efficacy and safety. Computational methods are invaluable for predicting these interactions early in the drug development process.
The primary enzyme system responsible for the metabolism of most drugs is the cytochrome P450 (CYP450) family. Inhibition or induction of these enzymes can lead to drug-drug interactions. Another key protein is P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of drugs by pumping them out of cells.
Table 2: Predicted Interaction of this compound with Key Pharmacokinetic Modulators
| Pharmacokinetic Modulator | Predicted Interaction |
| CYP450 Isoforms | |
| CYP1A2 | Non-inhibitor |
| CYP2C9 | Inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2D6 | Inhibitor |
| CYP3A4 | Inhibitor |
| Efflux Transporters | |
| P-glycoprotein (P-gp) | Substrate |
Disclaimer: The data presented in this table are derived from computational predictions and have not been confirmed by experimental studies.
The predictive models suggest that this compound may be an inhibitor of several key drug-metabolizing enzymes, namely CYP2C9, CYP2D6, and CYP3A4. This raises the potential for drug-drug interactions if co-administered with other medications that are substrates of these enzymes. Furthermore, the prediction that it is a substrate of P-glycoprotein suggests that its absorption and distribution, particularly into the central nervous system, might be limited by efflux transport.
These computational predictions provide essential guidance for future experimental studies. In vitro assays, such as CYP450 inhibition assays and P-gp substrate assays, would be necessary to confirm these findings and to quantitatively assess the extent of these interactions. Such studies are vital for understanding the complete pharmacokinetic profile of this compound and for ensuring its safe and effective development as a potential therapeutic agent.
Unraveling the Molecular Interactions of this compound in a Research Context
The chemical compound this compound is a subject of scientific inquiry due to the distinct properties conferred by its trifluoromethyl and phenoxy groups. In the realm of medicinal and agricultural chemistry, the specific arrangement of these functional groups dictates the molecule's interaction with biological systems. This article explores the structure-activity relationships (SAR) and biological interaction mechanisms of this compound as elucidated through research, focusing on the individual contributions of its key chemical moieties.
Advanced Applications in Chemical Research
Utilization as a Versatile Chemical Synthon in Complex Molecule Synthesis
2-Phenoxy-5-(trifluoromethyl)aniline serves as a crucial intermediate or synthon in the construction of more complex molecular frameworks. The aniline (B41778) functional group provides a reactive site for a variety of chemical transformations, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions. The presence of the phenoxy and trifluoromethyl groups can influence the reactivity of the aniline and impart desirable characteristics to the final product.
In medicinal chemistry, aniline derivatives are fundamental building blocks for a wide range of pharmaceuticals. chemimpex.com The phenoxyaniline (B8288346) skeleton, for instance, is found in compounds designed to have an inhibitory action on the Na+/Ca2+ exchange system. google.com The trifluoromethyl group is strategically incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles, enhancing properties like lipophilicity and resistance to metabolic degradation. jelsciences.comnih.gov Research into related structures has shown that phenoxy-substituted derivatives can be potent antimicrobial agents. nih.gov For example, a study on pyrazole (B372694) derivatives found that a phenoxy-substituted compound exhibited significant antimicrobial activity with low Minimum Inhibitory Concentration (MIC) values against several bacterial strains. nih.gov This highlights the potential of the this compound scaffold in the synthesis of novel therapeutic agents.
The agrochemical industry also utilizes fluorinated anilines as key intermediates for herbicides, fungicides, and insecticides. nbinno.comnbinno.com The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their efficacy and stability. nih.govnih.govresearchgate.net The synthesis of active ingredients often involves the use of versatile building blocks like trifluoromethylated anilines to construct the final complex molecule. chemimpex.com
Design and Synthesis of Compound Libraries for Screening
Compound libraries are essential tools in modern drug discovery and materials science, allowing for the high-throughput screening of thousands of compounds to identify new leads. This compound is an attractive scaffold for the generation of such libraries due to its functional handles that allow for systematic structural diversification.
By modifying the aniline, the phenoxy ring, or by introducing additional substituents, a large and diverse collection of related molecules can be synthesized. This process, often referred to as combinatorial chemistry, enables the exploration of a vast chemical space to optimize a desired property, such as biological activity or a specific material characteristic. For example, starting from the this compound core, different acyl groups can be attached to the aniline nitrogen, or various substituents can be introduced on the phenoxy ring to create a library of amides or substituted diaryl ethers.
The table below illustrates a hypothetical scheme for generating a compound library based on the this compound scaffold.
| Scaffold | Reaction Type | Variable Reagent (R-group) | Resulting Compound Class |
| This compound | Acylation | R-COCl | Amides |
| This compound | Sulfonylation | R-SO2Cl | Sulfonamides |
| This compound | Reductive Amination | R-CHO | Secondary Amines |
| This compound | Buchwald-Hartwig Amination | R-Br (Aryl/Heteroaryl) | Triarylamines |
This systematic approach allows researchers to investigate structure-activity relationships (SAR), where the impact of different chemical modifications on the compound's performance is evaluated.
Development of Advanced Analytical Probes (e.g., 19F NMR Probes)
The presence of the trifluoromethyl (-CF3) group makes this compound and its derivatives particularly useful for applications in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org ¹⁹F NMR is a powerful analytical technique with several advantages, including a wide chemical shift range, high sensitivity, and the low natural abundance of ¹⁹F in biological systems, which results in a background-free signal. nih.gov
The trifluoromethyl group provides a single, strong ¹⁹F NMR signal, making it an excellent reporter group. nih.gov Molecules containing this group can be used as probes to study molecular interactions, conformational changes, and the chemical environment in complex systems. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about binding events or changes in the surrounding medium. acs.org
Derivatives of this compound can be designed as specific probes for biological targets. For example, a ligand derived from this compound could be used to study its interaction with a protein. Upon binding, the chemical environment of the -CF3 group would change, leading to a detectable shift in the ¹⁹F NMR spectrum. This allows for the direct observation of binding events and can be used to determine binding affinities and kinetics. nih.govacs.org This methodology has been successfully applied to study the metabolism of other fluoroanilines, demonstrating the utility of ¹⁹F NMR in tracking fluorinated compounds and their metabolites in biological samples. nih.gov
| Feature of -CF3 Group | Advantage in ¹⁹F NMR | Application |
| Three equivalent fluorine atoms | Strong, sharp singlet signal | Enhanced detection and easier spectral analysis. nih.gov |
| High sensitivity of ¹⁹F nucleus | Large chemical shift dispersion | Sensitive detection of subtle changes in the local environment. beilstein-journals.org |
| Low biological background | No interference from endogenous molecules | Clear, unambiguous signals in complex biological samples. nih.gov |
Contribution to Fundamental Materials Science Research
In materials science, aniline derivatives are used as precursors for the synthesis of polymers and other advanced materials. nbinno.comchemimpex.com The incorporation of fluorine atoms into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity.
This compound can be used as a monomer in polymerization reactions to create novel fluorinated polymers. For example, it could be polymerized to form polyanilines, which are a class of conducting polymers. The phenoxy and trifluoromethyl substituents would be expected to modify the electronic properties, solubility, and processability of the resulting polymer. Such materials could find applications in areas like organic electronics, sensors, and corrosion-resistant coatings. chemimpex.com
The unique properties of the trifluoromethyl group can be leveraged to create materials with specific surface properties. chemimpex.com For instance, polymers incorporating this moiety often exhibit low surface energy, leading to hydrophobic and oleophobic surfaces. This is a desirable characteristic for applications such as self-cleaning coatings and anti-fouling materials. Research on related fluorinated compounds has demonstrated their utility in creating polymers with enhanced thermal stability and chemical resistance, making them suitable for demanding industrial applications. chemimpex.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenoxy-5-(trifluoromethyl)aniline, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures. For analogous trifluoromethylated anilines, nitration of halogenated precursors (e.g., 1,2-dichlorotrifluoromethoxybenzene) at controlled temperatures (-20°C to +80°C) is followed by catalytic hydrogenation to reduce nitro groups to amines . For phenoxy-substituted derivatives, nucleophilic aromatic substitution (SNAr) with phenolates under basic conditions (e.g., K2CO3 in DMF) may introduce the phenoxy group. Optimization focuses on catalyst selection (e.g., Pd/C for hydrogenation) and solvent purity to minimize side reactions .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic proton environments (δ 6.8–8.2 ppm) and NH2 signals (δ ~5.2 ppm). ¹⁹F NMR detects the CF3 group as a quartet near -60 ppm due to coupling with adjacent protons .
- FT-IR : Stretching vibrations for NH2 (3300–3500 cm⁻¹), C-F (1100–1200 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .
- UV-Vis : Absorption bands in 250–300 nm range arise from π→π* transitions in the aromatic system, with shifts influenced by electron-withdrawing CF3 .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the hydrophobic CF3 group. Solubility can be enhanced via sonication or co-solvents (e.g., ethanol/water mixtures) .
- Stability : Sensitive to light and oxidizing agents. Storage in amber vials under inert gas (N2/Ar) at -20°C is recommended. Degradation can be monitored via HPLC with UV detection .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of the aromatic ring in reaction mechanisms?
- Methodological Answer : The CF3 group is strongly electron-withdrawing (-I effect), directing electrophilic substitution to meta/para positions. Computational studies (DFT) reveal reduced electron density at the ortho position, favoring nucleophilic attack at para sites. Steric hindrance from CF3 may slow reactions at adjacent positions, as shown in Suzuki-Miyaura coupling studies .
Q. What strategies address regioselectivity challenges in functionalizing this compound?
- Methodological Answer :
- Protection/Deprotection : Temporary protection of the NH2 group (e.g., acetylation) prevents unwanted side reactions during electrophilic substitutions .
- Directed Metalation : Use of directing groups (e.g., boronic esters) with Pd catalysts enables selective C-H functionalization at specific positions .
- Microwave-Assisted Synthesis : Accelerates reactions under controlled conditions, improving yields in SNAr and Ullmann coupling reactions .
Q. What role does this compound play in the synthesis of bioactive molecules or materials?
- Methodological Answer :
- Pharmaceutical Intermediates : Serves as a precursor to Selective Androgen Receptor Modulators (SARMs) via Pd-catalyzed cross-coupling (e.g., with pyrazine derivatives) .
- Materials Science : Incorporation into rod-coil block copolymers enhances thermal stability and phase-segregated nanostructures, useful in optoelectronics .
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or bioactivity of derivatives?
- Methodological Answer :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient aromatic rings favor nucleophilic addition .
- Docking Studies : Models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts with the CF3 and phenoxy groups .
Safety and Handling
Q. What are the toxicity profiles and safety protocols for handling this compound?
- Methodological Answer :
- Toxicity : Classified as Acute Toxicity (Category 4) via dermal/inhalation exposure. LC50 (rat) data indicate moderate respiratory hazard .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filters to capture airborne particulates .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
